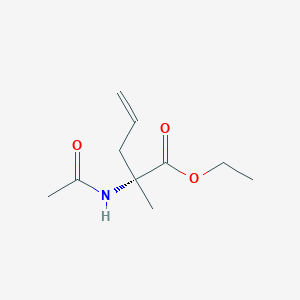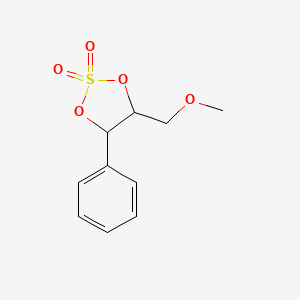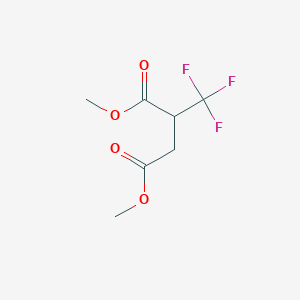
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- is an organic compound with the molecular formula C9H15NO3 It is a derivative of pentenoic acid, featuring an acetylamino group and an ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The acetylamino group is introduced through an acetylation reaction using acetic anhydride and a base such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
- Various substituted derivatives from nucleophilic substitution .
Epoxides: and from oxidation.
Alcohols: from reduction.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester moiety may undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved include modulation of enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentenoic acid ethyl ester: Lacks the acetylamino group, making it less reactive in certain biochemical pathways.
2-Methyl-4-pentenoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
2-Acetylamino-4-pentenoic acid: Contains the acetylamino group but lacks the ester moiety, influencing its chemical behavior.
Uniqueness
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the acetylamino and ester groups allows for diverse chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
339991-80-9 |
|---|---|
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
ethyl (2R)-2-acetamido-2-methylpent-4-enoate |
InChI |
InChI=1S/C10H17NO3/c1-5-7-10(4,11-8(3)12)9(13)14-6-2/h5H,1,6-7H2,2-4H3,(H,11,12)/t10-/m1/s1 |
InChI-Schlüssel |
GYIFRUIVEOHHJO-SNVBAGLBSA-N |
Isomerische SMILES |
CCOC(=O)[C@@](C)(CC=C)NC(=O)C |
Kanonische SMILES |
CCOC(=O)C(C)(CC=C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)
![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)
![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)


